

Technical Guide: Physicochemical Properties of 4-chloro-8-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethyl)quinoline
Cat. No.:	B154864

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Introduction

4-chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a trifluoromethyl group and a reactive chlorine atom, make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the core physical properties of **4-chloro-8-(trifluoromethyl)quinoline**, detailed experimental protocols for their determination, and a visualization of key experimental workflows.

Core Physical Properties

A summary of the key physical and chemical properties of **4-chloro-8-(trifluoromethyl)quinoline** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_5ClF_3N$	[1] [2]
Molecular Weight	231.61 g/mol	[1]
Melting Point	78-82 °C	[2] [3]
Appearance	White to light yellow crystalline powder	[2]
Solubility	Low solubility in water.	[3]
Storage Temperature	Room Temperature, under inert atmosphere	[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthetic route are outlined below.

Determination of Melting Point

The melting point of **4-chloro-8-(trifluoromethyl)quinoline** can be determined using the capillary method.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of **4-chloro-8-(trifluoromethyl)quinoline** is finely ground into a powder using a mortar and pestle.

- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approximately 60 °C).
- Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Determination of Solubility (Qualitative)

A qualitative assessment of the solubility of **4-chloro-8-(trifluoromethyl)quinoline** in various solvents can be performed as follows.

Materials:

- **4-chloro-8-(trifluoromethyl)quinoline**
- Test tubes
- Vortex mixer
- Solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)

Procedure:

- Sample Addition: Approximately 10 mg of **4-chloro-8-(trifluoromethyl)quinoline** is placed into a clean, dry test tube.
- Solvent Addition: 1 mL of the selected solvent is added to the test tube.
- Mixing: The test tube is agitated vigorously using a vortex mixer for 1-2 minutes.
- Observation: The mixture is visually inspected for the dissolution of the solid. The solubility is classified as:

- Soluble: The solid completely dissolves, forming a clear solution.
- Partially Soluble: A portion of the solid dissolves, but some solid remains.
- Insoluble: The solid does not appear to dissolve.

Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

A representative synthesis of **4-chloro-8-(trifluoromethyl)quinoline** is described in U.S. Patent 4,277,607.^[4] The process involves the cyclization of β -(o-trifluoromethylanilino)-propanoic acid followed by chlorination.

Materials:

- β -(o-trifluoromethylanilino)-propanoic acid
- Phosphorus oxychloride (POCl_3)
- An oxidizing agent (e.g., iodine)
- Reaction vessel with a reflux condenser
- Stirring apparatus
- Heating mantle
- Sodium bisulfite solution
- Methanol (for crystallization)

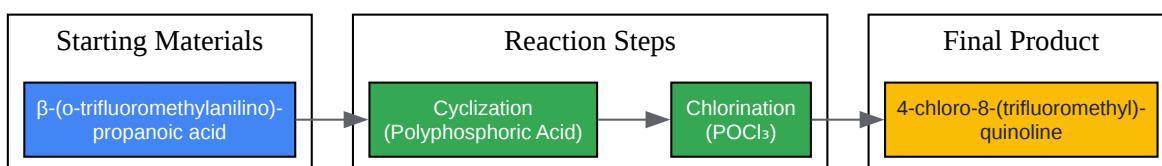
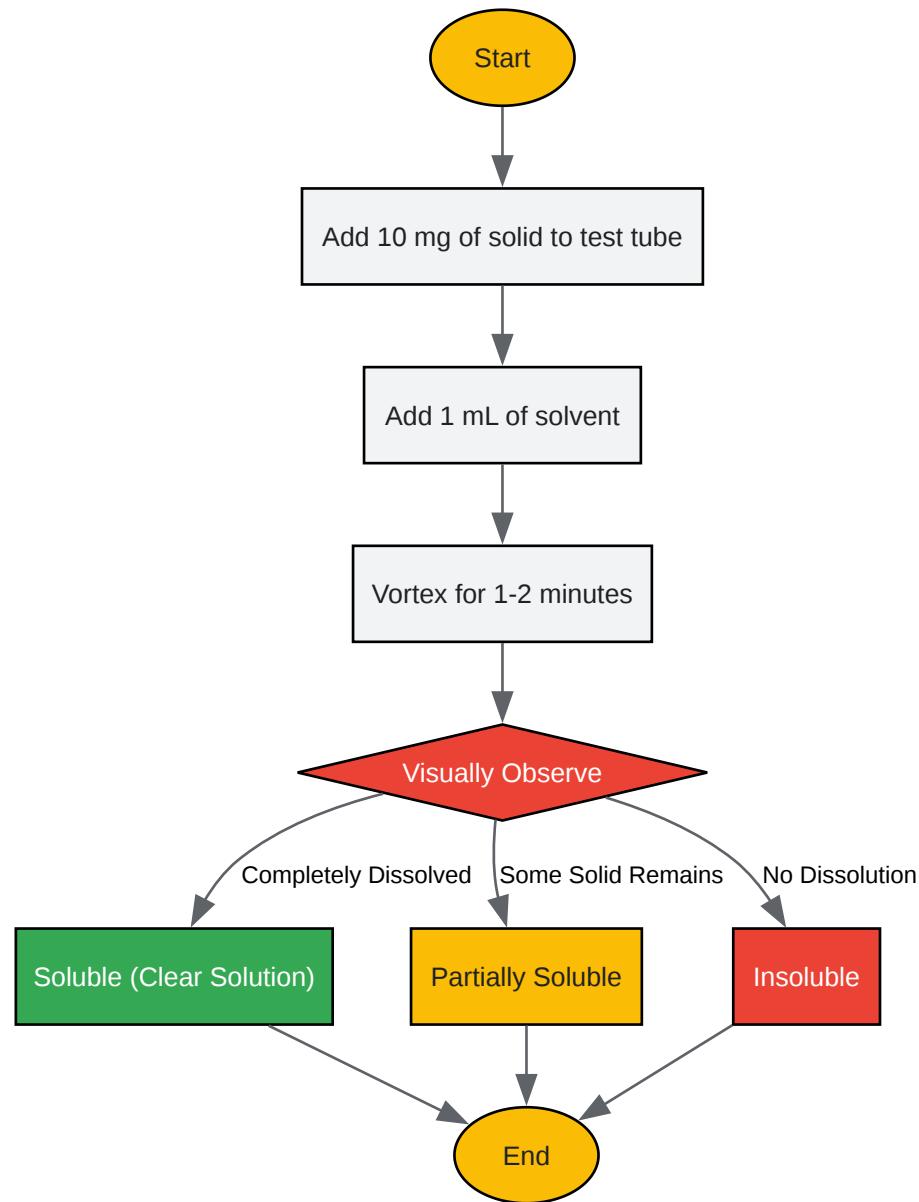
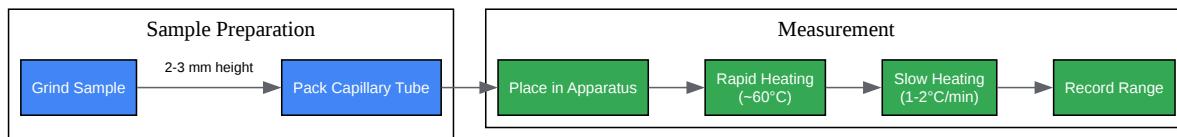
Procedure:

- Reaction Setup: A mixture of polyphosphoric acid and phosphorus pentoxide is prepared and heated.
- Cyclization: β -(o-trifluoromethylanilino)-propanoic acid is added to the heated mixture and stirred to effect cyclization.

- Chlorination: After cooling, phosphorus oxychloride is added to the reaction mixture, which is then heated to induce chlorination.
- Work-up: The reaction mixture is cooled and slowly added to a solution of sodium bisulfite in water.
- Isolation: The resulting suspension is filtered, and the solid is washed and dried.
- Purification: The crude product is crystallized from methanol to yield pure **4-chloro-8-(trifluoromethyl)quinoline**.^[4]

Visualizations

Experimental Workflow: Melting Point Determination



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